molecular formula C16H16FNO3S2 B12136818 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B12136818
M. Wt: 353.4 g/mol
InChI Key: FSYQVSKHEOYJKH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorinated benzamide moiety, and a thiophen-2-ylmethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.

    Synthesis of the Fluorinated Benzamide: The fluorinated benzamide can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the benzamide.

    Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene derivative with the fluorinated benzamide and thiophen-2-ylmethylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond or the thiophene ring under suitable reducing conditions.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.

    Reduction: Reduced forms of the amide or thiophene ring.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide stands out due to the presence of the fluorine atom on the benzamide ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of the dioxidotetrahydrothiophene ring and the thiophen-2-ylmethyl group also contributes to its unique chemical and biological characteristics.

Properties

Molecular Formula

C16H16FNO3S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C16H16FNO3S2/c17-13-5-3-12(4-6-13)16(19)18(10-15-2-1-8-22-15)14-7-9-23(20,21)11-14/h1-6,8,14H,7,9-11H2

InChI Key

FSYQVSKHEOYJKH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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